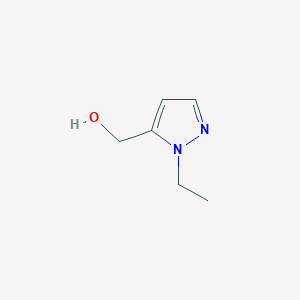

(1-ethyl-1H-pyrazol-5-yl)methanol

Overview

Description

(1-Ethyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative characterized by an ethyl group at the 1-position of the pyrazole ring and a hydroxymethyl (-CH₂OH) group at the 5-position. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol and CAS number 746623-99-4 . This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a precursor or intermediate in drug discovery. For example, it has been incorporated into the synthesis of BAY-9835, a first-in-class ADAMTS7 inhibitor, highlighting its role in targeting metalloproteinases for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-5-yl)methanol typically involves the reduction of 1-ethyl-1H-pyrazole-5-carbaldehyde using sodium borohydride in methanol . The reaction is carried out at 0°C and stirred for 2.5 hours at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions with appropriate scaling of reagents and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Esterification Reactions

The primary alcohol group undergoes esterification with acyl chlorides or anhydrides. A prominent example from herbicide research demonstrates its reaction with 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoyl chloride:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester formation | Toluene, trimethylamine, 80°C, 1.5 hrs | (1-Ethyl-1H-pyrazol-5-yl)methyl 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoate | >85% |

This method is scalable and avoids side reactions due to the mild basic conditions provided by trimethylamine.

Oxidation Reactions

The hydroxymethyl group can be oxidized to a carbonyl or carboxylic acid, depending on reaction intensity:

Selective oxidation to the aldehyde remains challenging due to the compound’s sensitivity to strong oxidants.

Nucleophilic Substitution

The hydroxyl group can be replaced by halides or other nucleophiles:

These intermediates are critical for further functionalization, such as Suzuki couplings or Grignard reactions.

Ring Functionalization

The pyrazole ring undergoes electrophilic substitution, though the ethyl group directs reactivity:

| Reaction Type | Reagents | Position Modified | Major Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | C-4 (para to ethyl group) | 4-Nitro derivative | |

| Sulfonation | ClSO₃H, 100°C | C-3 | 3-Sulfo derivative |

Steric hindrance from the ethyl group limits reactivity at C-5, favoring substitutions at C-3 and C-4.

Coordination Chemistry

The compound acts as a ligand in metal complexes, leveraging both the pyrazole nitrogen and hydroxyl oxygen:

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | Ethanol, RT, 6 hrs | [Cu(L)₂(NO₃)₂] | Catalytic oxidation studies | |

| PdCl₂ | DMF, 80°C, 12 hrs | [Pd(L)Cl₂] | Cross-coupling catalysis |

These complexes exhibit enhanced catalytic activity in organic transformations compared to simpler ligands.

Key Stability Considerations

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. (1-ethyl-1H-pyrazol-5-yl)methanol has been studied for its effectiveness against various pathogens.

| Compound | Activity Level | Target Pathogens |

|---|---|---|

| This compound | Moderate | Gram-positive and Gram-negative bacteria |

| 5-Methylpyrazole | Significant | E. coli |

| 2-Thiophenecarboxylic acid | Moderate | Various bacterial strains |

This compound's ability to inhibit bacterial growth suggests potential applications in developing new antibiotics.

Anti-inflammatory Properties

In vitro studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

| Compound | IC50 (μM) | COX Inhibition |

|---|---|---|

| This compound | TBD | COX-1 and COX-2 |

| Celecoxib (standard) | 54.65 | COX selective |

These findings indicate that this compound may have therapeutic potential for treating inflammatory diseases.

Anticancer Activity

Studies have evaluated the anticancer potential of this compound on various cancer cell lines, demonstrating significant anti-proliferative effects.

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HepG2 | < 25 | Pyrazole derivatives |

| MCF7 | < 25 | Pyrazole derivatives |

These results suggest that this compound could serve as a lead compound for developing chemotherapeutic agents.

Materials Science

This compound is also explored for its applications in the development of organic semiconductors and advanced materials. Its unique electronic properties make it a candidate for use in organic electronics, where it can contribute to the development of more efficient devices.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial properties of several pyrazole derivatives, including this compound. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure could enhance efficacy.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of pyrazole derivatives revealed that compounds similar to this compound effectively inhibited COX enzymes, leading to reduced inflammation in animal models. This study highlighted the potential for developing new anti-inflammatory drugs based on this scaffold.

Case Study 3: Anticancer Potential

A comprehensive analysis of various pyrazole derivatives demonstrated their ability to inhibit cancer cell proliferation across multiple cell lines. The study specifically noted that this compound showed promising results against HepG2 and MCF7 cells, indicating its potential as an anticancer agent.

Mechanism of Action

The exact mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Methanol Derivatives

Substituent Variations and Physicochemical Properties

The following table compares (1-ethyl-1H-pyrazol-5-yl)methanol with structurally related compounds, emphasizing substituent effects:

Key Observations:

- Steric and Electronic Effects: The 3-methyl substituent in (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol introduces steric hindrance, which may influence binding interactions in enzyme inhibitors . The trifluoromethyl group in [1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol enhances electronegativity, improving metabolic stability and resistance to oxidative degradation .

- Complex Derivatives: Compounds like {1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol demonstrate how structural complexity can be leveraged for specific biological targets, such as central nervous system receptors .

Biological Activity

(1-ethyl-1H-pyrazol-5-yl)methanol is an organic compound featuring a pyrazole ring, which is significant in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 126.16 g/mol. The compound consists of a five-membered pyrazole ring containing two nitrogen atoms, with an ethyl group at the nitrogen position and a hydroxymethyl group at the 5-position, enhancing its reactivity and potential biological activity.

While specific mechanisms for this compound are not fully characterized, it is hypothesized that its biological activity may arise from interactions with various molecular targets, including enzymes and receptors involved in disease pathways. Pyrazole derivatives often modulate the activity of proteins by binding to active sites or allosteric sites, potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies highlight the broader context of pyrazole derivatives in drug development:

Study 1: Antiparasitic Activity

Research into related pyrazole compounds has revealed varying degrees of antiparasitic activity, with some derivatives exhibiting low micromolar EC50 values. This suggests that modifications to the pyrazole structure can significantly enhance biological potency .

Study 2: Structure–Activity Relationship (SAR)

A study on substituted pyrazoles indicated that introducing polar functionalities can improve solubility and metabolic stability while maintaining or enhancing biological activity. This principle could guide future modifications of this compound for improved pharmacological profiles .

Study 3: Synthesis and Characterization

Synthesis methods for pyrazole derivatives often involve condensation reactions with aldehydes or ketones, leading to various bioactive compounds. Understanding these synthetic pathways will be crucial for developing analogs of this compound with enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-ethyl-1H-pyrazol-5-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Ethylation of Pyrazole Derivatives: Reacting 5-hydroxymethylpyrazole with ethylating agents (e.g., ethyl iodide) in a polar aprotic solvent like DMF, under reflux conditions. Catalyst choice (e.g., K₂CO₃) and temperature (60–80°C) critically affect regioselectivity and yield .

- Reductive Amination: In analogs, NaCNBH₃ in methanol/acetic acid is used to reduce imine intermediates, applicable to pyrazole derivatives .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/THF mixtures improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for CH₂) and hydroxymethyl moiety (δ 4.5–5.0 ppm) .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water gradients .

- X-ray Crystallography: Single-crystal analysis (e.g., using SHELXL) resolves bond lengths and angles, critical for confirming stereochemistry .

Q. How can researchers mitigate byproduct formation during synthesis?

Methodological Answer:

- Temperature Control: Lowering reaction temperatures (e.g., 0°C) minimizes side reactions like over-alkylation .

- Reagent Stoichiometry: Maintaining a 1:1 molar ratio of pyrazole precursor to ethylating agent reduces dimerization .

- Inert Atmosphere: Using N₂ or Ar prevents oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. How does X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Data Collection: High-resolution (<1.0 Å) synchrotron data improves electron density maps. SHELXL refines positional and displacement parameters iteratively .

- Hydrogen Bonding Analysis: SHELXPRO visualizes intermolecular interactions (e.g., O–H···N bonds) influencing crystal packing .

- Twinned Data Handling: SHELXD resolves pseudo-merohedral twinning in low-symmetry space groups .

Q. What strategies address contradictory bioactivity data in studies of pyrazole derivatives?

Methodological Answer:

- Assay Replication: Reproduce results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolite Screening: LC-MS identifies degradation products that may interfere with activity measurements .

- Structural Analog Comparison: Test analogs like (1-propyl-1H-pyrazol-3-yl)methanol to isolate substituent effects .

Q. How do substituent variations (e.g., ethyl vs. methyl groups) impact the compound’s physicochemical and biological properties?

Methodological Answer:

- LogP Calculations: Computational tools (e.g., MarvinSuite) predict lipophilicity changes. Ethyl groups increase LogP by ~0.5 units compared to methyl, affecting membrane permeability .

- Enzyme Binding Assays: Surface plasmon resonance (SPR) quantifies affinity shifts for targets like kinases. Ethyl groups may enhance hydrophobic binding pocket interactions .

- Thermal Stability: DSC analysis shows ethyl derivatives have higher melting points (~10°C increase) due to improved crystal packing .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in different solvents?

Methodological Answer:

- Solvent Purity Testing: Trace water in DMSO or THF significantly alters solubility. Use Karl Fischer titration to verify solvent dryness .

- Temperature Gradients: Measure solubility at 25°C and 37°C to account for thermal hysteresis. Ethanol solubility increases by 15–20% at higher temperatures .

- Polymorph Screening: Different crystalline forms (e.g., hydrates vs. anhydrates) exhibit distinct solubility profiles. Powder XRD identifies polymorphic phases .

Properties

IUPAC Name |

(2-ethylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-8-6(5-9)3-4-7-8/h3-4,9H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSHTTWILBTVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.